4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSPVQKEVINLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,5,6-tetramethylphenyl hydrazine with carbon disulfide to form the thiadiazole ring, followed by bromination and subsequent coupling with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess antibacterial and antifungal activities. In a study by Foroumadi et al., the synthesis of thiadiazole derivatives led to compounds with significant antimicrobial effects against various strains of bacteria and fungi . The presence of the 4-bromo substituent in our compound may enhance its bioactivity through increased lipophilicity and potential interaction with microbial cell membranes.
Anticancer Properties
Thiadiazole derivatives are also being explored for their anticancer potential. A study highlighted the cytotoxic effects of substituted thiadiazoles against cancer cell lines. The incorporation of the tetramethylphenyl group may contribute to selective targeting of cancer cells while minimizing effects on healthy cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Materials Science
Photovoltaic Applications
The synthesis of dyes from bromoderivatives of benzofused thiadiazoles has been reported as a promising approach for developing efficient photovoltaic materials. These compounds can serve as intermediates in the production of organic solar cells due to their ability to absorb light and convert it into electrical energy . The unique electronic properties imparted by the tetramethylphenyl group can enhance the efficiency of these materials.
Polymer Chemistry
In polymer science, thiadiazole-containing compounds are utilized as cross-linking agents or stabilizers in polymer matrices. Their thermal stability and ability to form strong intermolecular interactions make them suitable for enhancing the mechanical properties of polymers used in various applications, including coatings and adhesives .
Agricultural Chemistry
Pesticide Development
The compound's structure suggests potential applications in developing novel pesticides. Thiadiazole derivatives have been investigated for their insecticidal and herbicidal properties. The introduction of the 4-bromo substituent may improve the efficacy and selectivity of these compounds against target pests while reducing toxicity to non-target organisms . This aspect is particularly important in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and thiadiazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The table below compares key structural and molecular features:
*Estimated based on structural formula.
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance binding affinity in hydrophobic pockets, as seen in bromo-substituted analogs showing 100% protection in anticancer assays at 60 mg/kg .
- Tetramethylphenyl vs.
- Methoxy Substitution : Methoxy groups (e.g., in 2-methoxy derivatives) improve solubility but may reduce potency due to decreased hydrophobicity .
Pharmacological Activity
Anticancer Potential
- The target compound’s bromine and tetramethylphenyl groups align with structural features of potent anticancer thiadiazoles. For example, bromo-substituted analogs exhibit pro-apoptotic activity and cell cycle arrest in tumor models .
- In contrast, 2,4-dichloro derivatives demonstrate strong dihydrofolate reductase (DHFR) inhibition (ΔG = -9.0 kcal/mol), suggesting divergent mechanisms of action .
Antioxidant Activity
- Sulfonamide-linked thiadiazoles (e.g., compound 9g in ) show 64.2% ABTS•+ radical scavenging activity, comparable to trolox . The target compound’s bromine and methyl groups may similarly enhance radical stabilization.
Spectral Data
Biological Activity
4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as reported in various studies.
Chemical Structure
The compound's structure features a bromine atom and a thiadiazole ring, which are known to influence its biological properties. The presence of the tetramethylphenyl group may enhance its lipophilicity and cellular uptake.
Anticancer Properties
Numerous studies have explored the anticancer effects of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:
The anticancer activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This is often mediated by the activation of caspases and the disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : Research indicates that this compound can halt the progression of the cell cycle at specific checkpoints, particularly in the G1/S phase.
- Inhibition of Proliferative Signaling : The compound may interfere with growth factor signaling pathways that are crucial for tumor growth and survival.
Case Study 1: MCF-7 Breast Cancer Cells
In a study conducted by Rahman et al., this compound was tested on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells.
Case Study 2: A549 Lung Cancer Cells
In another investigation published in PMC7550299, the compound was evaluated against A549 lung cancer cells. The study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. Western blot analysis confirmed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Synthesis Steps :
- Thiadiazole Core Formation : React thiosemicarbazide with a substituted carboxylic acid (e.g., 2,3,5,6-tetramethylbenzoic acid) under acidic conditions to form the 1,3,4-thiadiazole ring .
- Amide Coupling : Use coupling reagents (e.g., EDC/HOBt) to attach 4-bromobenzoyl chloride to the thiadiazole-2-amine intermediate .
- Optimization Strategies :
- Temperature : Higher yields are achieved at 60–80°C for cyclization .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for the bromobenzamide (δ ~7.5–8.0 ppm for aromatic protons) and tetramethylphenyl groups (δ ~2.2–2.5 ppm for methyl protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z ~456.1 (calculated for C19H18BrN3OS) .
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in structural assignments for this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement .
- Twinning Analysis : Address overlapping reflections in tetramethylphenyl groups via HKLF5 format in SHELX .
- Case Study : A 2024 study on a related thiadiazole derivative resolved conflicting NMR assignments (axial vs. equatorial methyl groups) via SC-XRD, confirming the 2,3,5,6-tetramethyl substitution pattern .
Q. What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity in this compound?
- SAR Design :
- Core Modifications : Compare activity of bromobenzamide vs. ethoxy/methoxy analogs (e.g., 4-ethoxy derivatives show reduced cytotoxicity) .
- Substituent Effects : Replace tetramethylphenyl with fluorophenyl or pyridyl groups to assess target selectivity .
- Biological Assays :
- Apoptosis Induction : Measure caspase-3 activation in HeLa cells (IC50 <10 µM for the parent compound) .
- Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest at 20 µM .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values) be addressed?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration in media .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via HPLC before assays) .
- Mitigation :
- Standardized Protocols : Use NCI-60 panel for consistent screening .
- Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin) .
Methodological Challenges and Solutions
Q. What are the limitations of conventional synthesis, and how can microwave-assisted methods improve efficiency?
- Conventional Drawbacks :
- Long reaction times (12–24 hours for cyclization) .
- Low yields (~40%) due to side reactions .
- Microwave Advantages :
- Solvent-Free Conditions : 15–20 minutes for cyclization at 150°C (yields >75%) .
- Scalability : Demonstrated for gram-scale synthesis of analogous thiadiazoles .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination :
- Catalytic System : Pd2(dba)3/Xantphos enables C-N bond formation with secondary amines .
- Limitations : Steric hindrance from tetramethylphenyl group reduces coupling efficiency (yields ~30%) .
- Suzuki-Miyaura :
- Boc-Protected Boronic Acids : Prevent debromination during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
